molecular formula C8H12INO2 B15351751 3-Iodo-2-propynyl N-Butylcarbamate-d9

3-Iodo-2-propynyl N-Butylcarbamate-d9

Cat. No.: B15351751
M. Wt: 290.15 g/mol
InChI Key: WYVVKGNFXHOCQV-YGYNLGCDSA-N
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Description

3-Iodo-2-propynyl N-Butylcarbamate-d9 is a chemical compound known for its antifungal and antimicrobial properties. It is widely used in various industries, including agriculture, food preservation, and personal care products. The compound's unique structure allows it to inhibit the growth of fungi and bacteria, making it a valuable additive in many formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-propynyl N-Butylcarbamate-d9 typically involves the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-propynyl N-Butylcarbamate-d9 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Iodo-2-propynyl N-Butylcarbamate-d9 has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is employed in biological studies to investigate its antifungal and antimicrobial properties.

  • Medicine: It is used in the development of antifungal and antimicrobial agents for medical applications.

  • Industry: The compound is incorporated into various products, such as paints, coatings, and personal care products, to prevent fungal and bacterial growth.

Mechanism of Action

The mechanism by which 3-Iodo-2-propynyl N-Butylcarbamate-d9 exerts its effects involves the inhibition of fungal and bacterial cell wall synthesis. The compound interferes with the enzymes responsible for cell wall formation, leading to cell lysis and death. The molecular targets include key enzymes in the biosynthesis pathway of cell wall components.

Comparison with Similar Compounds

3-Iodo-2-propynyl N-Butylcarbamate-d9 is similar to other antifungal and antimicrobial agents, such as:

  • Iodopropynyl Butylcarbamate (IPBC): Both compounds share similar antifungal properties and are used in similar applications.

  • 2-Octyl-4-isothiazolin-3-one: This compound is also used as an antimicrobial agent and has a similar mode of action.

  • Propiconazole: A fungicide used in agriculture, which also targets fungal cell wall synthesis.

Uniqueness: this compound is unique in its ability to provide long-lasting protection against fungi and bacteria, making it a preferred choice in various formulations.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and effectiveness make it an essential component in many products, ensuring protection against fungal and bacterial contamination.

Properties

Molecular Formula

C8H12INO2

Molecular Weight

290.15 g/mol

IUPAC Name

3-iodoprop-2-ynyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate

InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D3,2D2,3D2,6D2

InChI Key

WYVVKGNFXHOCQV-YGYNLGCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)OCC#CI

Canonical SMILES

CCCCNC(=O)OCC#CI

Origin of Product

United States

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